molecular formula C11H17BO5S B1393127 3-(Neopentyloxysulfonyl)phenylboronic acid CAS No. 951233-64-0

3-(Neopentyloxysulfonyl)phenylboronic acid

Cat. No. B1393127
CAS RN: 951233-64-0
M. Wt: 272.13 g/mol
InChI Key: DSIKBUNPVSSUEU-UHFFFAOYSA-N
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Description

3-(Neopentyloxysulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO5S . It has a molecular weight of 272.13 g/mol . The compound is also known by several synonyms, including [3- (2,2-dimethylpropoxysulfonyl)phenyl]boronic acid .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 . The compound has a topological polar surface area of 92.2 Ų and a complexity of 355 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 272.0889750 g/mol .

Scientific Research Applications

Catalyst in Chemical Synthesis

3-(Neopentyloxysulfonyl)phenylboronic acid and its derivatives are recognized for their role as catalysts in chemical reactions. For instance, phenylboronic acid has been employed as a non-toxic catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012). Additionally, it mediates the free-radical multicomponent carbocyanation of olefins and the addition of alkyl iodides onto vinyl sulfones, serving as an efficient surrogate for tin in these free-radical processes (Hara et al., 2018).

Advanced Bio-applications

Phenylboronic acid-decorated polymeric nanomaterials have gained attention for their potential in advanced bio-applications. The unique chemistry of phenylboronic acid, which forms reversible complexes with polyols, has been exploited in the design of diagnostic and therapeutic applications. These applications include drug delivery systems and biosensors, leveraging the interactions of phenylboronic acid with glucose and sialic acid (Lan & Guo, 2019).

Glucose-Responsive Materials

The construction of glucose-responsive systems using phenylboronic acid-based materials is a significant area of research. These materials are prominently used in the development of insulin delivery systems. Recent advances have been made in synthesizing phenylboronic acid-based glucose-responsive materials in various forms, such as nanogels, micelles, vesicles, and mesoporous silica nanoparticles. The applications of these materials in drug delivery are diverse and promising (Ma & Shi, 2014).

Optical and Sensory Applications

Phenylboronic acids, including this compound derivatives, are pivotal in optical and sensory applications. They serve as binding ligands to pendant diols, crucial for saccharide recognition, and anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. Such functionalities have led to advancements in saccharide recognition and the modulation of optical properties in single-walled carbon nanotubes, demonstrating the significant role of molecular structure in these applications (Mu et al., 2012).

Tumor Targeting and Penetration

Phenylboronic acid-functionalized nanomaterials have been developed for enhanced tumor targeting and penetration. These materials have been used to construct nanoparticles that exhibit tumor-targeting capabilities, enhancing drug uptake and improving antitumor effects. The modification of conventional nanoparticles with phenylboronic acid derivatives such as 3-carboxyphenylboronic acid significantly enhances tumor-homing activity, tumor accumulation, and the overall antitumor effect (Wang et al., 2016).

Safety and Hazards

The compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Phenylboronic acid derivatives, such as 3-(Neopentyloxysulfonyl)phenylboronic acid, are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .

Biochemical Analysis

Biochemical Properties

3-(Neopentyloxysulfonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules . This property makes it useful in the study of carbohydrate-binding proteins and enzymes that interact with sugars. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. By binding to these enzymes, this compound can alter the phosphorylation status of key signaling proteins, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols, which allows it to interact with a wide range of biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including enzyme inhibition, cellular stress, and potential toxicity . It is important to carefully control the dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in carbohydrate metabolism and other biochemical pathways . Additionally, it can influence metabolite levels by binding to specific biomolecules and altering their function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound can also accumulate in specific tissues or cellular compartments, depending on its interactions with biomolecules and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and cellular processes

properties

IUPAC Name

[3-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIKBUNPVSSUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674610
Record name {3-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951233-64-0
Record name {3-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Neopentyloxysulfonyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Step 2) To a solution of the above prepared 3-bromo-benzenesulfonic acid 2,2-dimethyl-propyl ester (9.83 g, 32 mmol) and triisopropyl borate (13.4 mL, 58 mmol) in THF (45 mL) at −78° C. was added n-BuLi (1.6 M in hexane, 20 mL, 32 mmol) keeping the internal temperature below −65° C. Stirring was continued at −78° C. for 1 h, then more n-BuLi (4.0 mL, 6.4 mmol) was added and stirring was continued at −78° C. for 30 min. The reaction mixture was quenched with 1 M H2SO4-sol. (40 mL), allowed to quickly (waterbath) warm to ca. 20° C. and stirred for 10 min. Diluted with EtOAc, layers were separated, washed organic layer with brine and dried over Na2SO4. Removal of the solvent in vacuum left the title compound as white solid (9.00 g, 103%). MS (ISN) 271.4 [(M−H)−].
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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